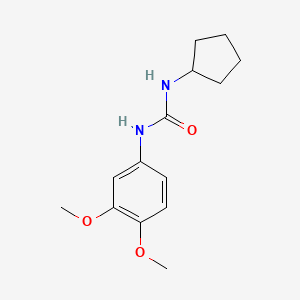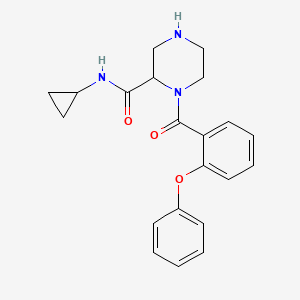
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, also known as CTX-0294885, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the oxadiazole class of compounds, which have been found to have a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many proteins that are important in cancer cell growth and survival. Inhibition of HSP90 by N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide leads to the degradation of these proteins, resulting in cancer cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and decrease pain. It has also been found to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for further preclinical and clinical development as an anticancer agent. However, one limitation of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is its relatively low solubility in water, which may make it difficult to formulate for use in humans.
将来の方向性
There are several future directions for the study of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One area of research could be the development of more soluble analogs of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide that may be more suitable for use in humans. Another area of research could be the investigation of the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in combination with other anticancer agents to enhance its anticancer activity. Additionally, the potential use of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in other disease areas, such as inflammation and pain, could also be explored.
合成法
The synthesis of N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine and phosphorous oxychloride to form the corresponding acid chloride. This is then reacted with 5-amino-1,2,4-oxadiazole to yield N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively straightforward process.
科学的研究の応用
N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use as a therapeutic agent in several disease areas, including cancer, inflammation, and pain. In preclinical studies, N-cyclopropyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
特性
IUPAC Name |
N-cyclopropyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(11-6-3-4-6)10-12-8(13-15-10)7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBWYEYUSAUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![1-methyl-9-{[3-(trifluoromethyl)phenyl]acetyl}-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5375722.png)
![1-[(1-benzyl-1H-tetrazol-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5375730.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)

![1-[(3,4-dimethylphenoxy)acetyl]azocane](/img/structure/B5375757.png)
![N-ethyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5375759.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5375765.png)
![4-{[3-(anilinocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5375773.png)
![N-benzyl-N-methyl-5-{[methyl(2-phenylethyl)amino]methyl}isoxazole-3-carboxamide](/img/structure/B5375787.png)
![N-(3-{[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5375795.png)